molecular formula C28H24O4 B13901058 2,4,6-Tris(benzyloxy)benzaldehyde CAS No. 135351-89-2

2,4,6-Tris(benzyloxy)benzaldehyde

Cat. No.: B13901058
CAS No.: 135351-89-2
M. Wt: 424.5 g/mol
InChI Key: ROMAJIADALKFCR-UHFFFAOYSA-N
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Description

2,4,6-Tris(benzyloxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of three benzyloxy groups attached to the benzene ring at positions 2, 4, and 6, with an aldehyde group at position 1. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tris(benzyloxy)benzaldehyde can be synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(benzyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6-Tris(benzyloxy)benzaldehyde involves its ability to undergo various chemical transformations. The benzyloxy groups provide steric hindrance and electronic effects that influence the reactivity of the aldehyde group. This compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(benzyloxy)benzaldehyde is unique due to the presence of three benzyloxy groups, which provide enhanced stability and reactivity compared to its mono- and di-substituted counterparts. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

135351-89-2

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

2,4,6-tris(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C28H24O4/c29-18-26-27(31-20-23-12-6-2-7-13-23)16-25(30-19-22-10-4-1-5-11-22)17-28(26)32-21-24-14-8-3-9-15-24/h1-18H,19-21H2

InChI Key

ROMAJIADALKFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C=O)OCC4=CC=CC=C4

Origin of Product

United States

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